molecular formula C27H34N2O7 B4097206 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one

3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B4097206
M. Wt: 498.6 g/mol
InChI Key: GJUBDXXISCFBGB-UHFFFAOYSA-N
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Description

“3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one” is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential functionalization to introduce the desired groups. Common synthetic routes may include:

    Aldol Condensation: To form the carbonyl group.

    Nucleophilic Substitution: To introduce the methoxy and propoxy groups.

    Cyclization Reactions: To form the pyrrolin-2-one ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as alkyl halides or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the morpholinyl group suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-(3-methoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
  • 3-Hydroxy-5-(4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of “3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-4-14-35-20-9-7-19(17-22(20)33-3)24-23(25(30)21-8-6-18(2)36-21)26(31)27(32)29(24)11-5-10-28-12-15-34-16-13-28/h6-9,17,24,31H,4-5,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUBDXXISCFBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one
Reactant of Route 2
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3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one
Reactant of Route 3
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3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one
Reactant of Route 6
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one

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